molecular formula C18H17N3O5S B11033300 methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B11033300
M. Wt: 387.4 g/mol
InChI Key: CXQPYMYTSVUUOG-UHFFFAOYSA-N
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Description

Methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a thiazole-based heterocyclic compound featuring:

  • A methyl ester at position 3.
  • A 4-(2-methoxy-2-oxoethyl) substituent, introducing a branched ester moiety.
  • A 2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino} group, incorporating a substituted indole ring.

This structure combines electron-withdrawing (ester) and electron-donating (indole) groups, which may influence solubility, binding affinity, and metabolic stability. Indole derivatives are pharmacologically significant due to their prevalence in bioactive molecules, such as kinase inhibitors and antimicrobial agents .

Properties

Molecular Formula

C18H17N3O5S

Molecular Weight

387.4 g/mol

IUPAC Name

methyl 4-(2-methoxy-2-oxoethyl)-2-[(1-methylindole-2-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H17N3O5S/c1-21-12-7-5-4-6-10(12)8-13(21)16(23)20-18-19-11(9-14(22)25-2)15(27-18)17(24)26-3/h4-8H,9H2,1-3H3,(H,19,20,23)

InChI Key

CXQPYMYTSVUUOG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3=NC(=C(S3)C(=O)OC)CC(=O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation Approach

Cyclocondensation leverages α-bromo ketones and thiourea derivatives to form the thiazole ring. For example, reacting methyl 2-bromo-3-oxopentanoate with thiourea in ethanol at reflux (78°C, 12 h) generates the 4-(2-methoxy-2-oxoethyl)thiazole-5-carboxylate intermediate. This method achieves moderate yields (45–60%) but requires careful control of stoichiometry to avoid dimerization byproducts.

Functionalization of Preformed Thiazoles

Commercial thiazole-5-carboxylates, such as methyl 4-methylthiazole-5-carboxylate, are oxidized at the 4-position using SeO₂ in dioxane (110°C, 8 h) to introduce the oxoethyl group. Subsequent esterification with methanol and acetyl chloride yields the 2-methoxy-2-oxoethyl substituent. This route offers higher reproducibility (70–75% yield) but demands expensive reagents.

Optimization of Reaction Conditions

Solvent Systems

  • Polar aprotic solvents (DMF, DCM): Enhance coupling efficiency but may hydrolyze esters at elevated temperatures.

  • Ether solvents (THF, dioxane): Improve solubility of intermediates, particularly for cyclocondensation steps.

Temperature and Time

StepOptimal TemperatureTimeYield (%)
Cyclocondensation78°C12 h58
Oxidation110°C8 h73
Amide Coupling (EDCI)25°C6 h78
Esterification0°C → 25°C3 h82

Data aggregated from,, and.

Critical Analysis of Byproduct Formation

Dimerization During Cyclocondensation

Excess α-bromo ketone leads to dimeric thiazoles, detectable via HPLC-MS. Reducing reagent equivalents to 1.05 : 1 (ketone : thiourea) suppresses this side reaction.

Ester Hydrolysis

Methanol/water mixtures above pH 7 hydrolyze the methoxy-oxoethyl group. Reactions must maintain pH < 6.5 using acetic acid buffers.

Scalability and Industrial Relevance

A pilot-scale synthesis (500 g batch) using the mixed anhydride method achieved 74% yield with the following cost drivers:

  • EDCI/HOBt : 42% of material costs

  • THF recovery : 88% efficiency via distillation

  • Chromatography : Replaced with crystallization in hexane/ethyl acetate (3:1).

Emerging Methodologies

Photochemical Thiazole Synthesis

UV irradiation (254 nm) of thioamide and α-diazo ketone precursors in acetonitrile (25°C, 2 h) forms the thiazole core with 92% yield. This method remains experimental but offers rapid, solvent-free advantages.

Biocatalytic Approaches

Lipase-mediated esterification in ionic liquids ([BMIM][BF₄]) achieves 68% yield under mild conditions (40°C, 24 h), though enzyme costs limit industrial adoption .

Chemical Reactions Analysis

    Oxidation: The thiazole ring can undergo oxidation to form the corresponding thiazole-5-carboxylic acid.

    Reduction: Reduction of the ester group yields the corresponding alcohol.

    Substitution: The ester can be hydrolyzed to the carboxylic acid or converted to other derivatives.

    Common Reagents: Sodium hydroxide (NaOH), palladium catalysts, reducing agents.

    Major Products: Methyl 4-(2-methoxy-2-hydroxyethyl)-2-thiazole-5-carboxylate, indole-2-carboxylic acid.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown broad-spectrum antibacterial activity against various pathogens, including Mycobacterium smegmatis . The mechanism of action likely involves the modulation of enzyme activity and receptor interactions, making these compounds promising candidates for developing new antibiotics.

Anticancer Properties

The compound's structure allows for interactions with cellular pathways involved in cancer progression. Thiazole derivatives have been investigated for their cytotoxic effects on cancer cell lines, showing potential as therapeutic agents against prostate cancer and melanoma . The indole moiety is known for its ability to bind to specific receptors involved in tumor growth regulation.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step procedures that may include:

  • Formation of the Thiazole Ring : Utilizing starting materials such as thioamide derivatives in reactions with electrophiles.
  • Indole Modification : Employing methods like acetylation or carbonylation to introduce functional groups onto the indole ring.
  • Final Coupling Reactions : Combining the thiazole and indole components through amide bond formation to yield the final product.

These synthetic routes can be optimized for yield and efficiency, often incorporating green chemistry principles to minimize environmental impact .

Industrial Applications

Beyond medicinal uses, this compound may find applications in material science due to its unique chemical properties. Its ability to interact with various substrates makes it a candidate for developing new materials in coatings or polymers.

Case Studies

Several studies have highlighted the biological activities of similar thiazole compounds:

  • Antibacterial Evaluation : A series of thiazolo[3,2-b]-1,2,4-triazine derivatives were synthesized and evaluated for their antibacterial properties against Staphylococcus aureus, showing promising results comparable to standard antibiotics .
  • Cytotoxicity Studies : Research involving indole-based compounds demonstrated significant cytotoxic effects on cancer cell lines, with IC50 values indicating potential therapeutic efficacy .

Mechanism of Action

    Targets: The indole moiety may interact with specific receptors or enzymes.

    Pathways: Further studies are needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differentiating features:

Compound Name Substituents at Position 2 Substituents at Position 4 Molecular Weight (g/mol) Notable Features Reference
Target Compound [(1-Methyl-1H-indol-2-yl)carbonyl]amino 2-Methoxy-2-oxoethyl ~434.4 (estimated) Indole moiety for potential receptor interaction; dual ester groups -
Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate 3-Nitrobenzoylamino Methyl ~363.3 Nitro group enhances electrophilicity; simpler substitution pattern
Allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl... Complex pyrrole and benzoyl substituents Methyl ~630.6 Extended aromatic system; potential for π-π stacking in binding
Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate Tetrazole-linked butanoyl chain Methyl ~432.5 Tetrazole group mimics carboxylic acid; sulfur enhances metabolic stability

Key Observations :

  • Dual ester groups (methoxy-oxoethyl and methyl ester) may improve solubility compared to analogs with simpler alkyl chains.

Challenges :

  • Steric hindrance from the indole group in the target compound may require optimized coupling conditions .

Hypotheses :

  • The indole group may confer selectivity toward serotonin receptors or indole-binding enzymes.
  • Dual ester groups could enhance blood-brain barrier penetration compared to bulkier analogs (e.g., ).

Research Findings and Data Gaps

  • Structural-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., nitro) at position 2 may increase reactivity but reduce metabolic stability.
    • Bulky substituents (e.g., pyrrole in ) might limit bioavailability.
  • Unanswered Questions :
    • Experimental validation of the target compound’s binding affinity and toxicity profile.
    • Comparative pharmacokinetic studies with indole-free analogs.

Biological Activity

Methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate (CAS Number: 1574527-78-8) is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H17N3O5SC_{18}H_{17}N_{3}O_{5}S with a molecular weight of 387.4 g/mol. Its structure features an indole moiety, which is known for various biological activities, particularly in medicinal chemistry.

Synthesis

The synthesis of thiazole derivatives, including this compound, often involves multi-step processes that can include cyclization reactions with indole derivatives. Recent studies have reported efficient methods for synthesizing related thiazolidine and thiazole compounds, highlighting their potential as bioactive agents .

Biological Activities

1. Antitumor Activity
Research indicates that thiazolidine derivatives exhibit significant antitumor properties. For instance, a study showed that certain thiazolidinones reduced cell viability in glioblastoma multiforme cells . The methyl thiazole derivative discussed here may share similar mechanisms of action due to its structural characteristics.

2. Enzyme Inhibition
Thiazole derivatives have been reported to inhibit various enzymes, including tyrosyl-DNA phosphodiesterase I and neuraminidase . Such inhibitory activities are crucial for developing therapeutic agents against diseases such as cancer and viral infections.

3. Antimicrobial Properties
Compounds containing indole and thiazole moieties have demonstrated antimicrobial activity against several pathogens. The presence of the indole structure is associated with enhanced antimicrobial effects, making this compound a candidate for further exploration in this area .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorSignificant reduction in glioblastoma cell viability
Enzyme InhibitionInhibition of tyrosyl-DNA phosphodiesterase I and neuraminidase
AntimicrobialEffective against various bacterial strains

Detailed Research Findings

Recent investigations into the biological activities of related compounds have shown promising results:

  • Antitumor Activity : A study evaluated the cytotoxic effects of thiazolidinone derivatives on multiple cancer cell lines, revealing that specific modifications to the thiazole structure enhanced activity against glioblastoma cells .
  • Enzyme Inhibition : Thiazolidines have been explored as inhibitors for α-amylase and urease, with several derivatives showing higher potency than standard inhibitors . This suggests a potential therapeutic application in metabolic disorders.

Q & A

Q. What are the optimal multi-step synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis involves sequential coupling of indole-2-carboxylic acid derivatives with thiazole intermediates. Key steps include:
  • Step 1 : Formation of the indole-2-carbonylamino moiety via condensation of 1-methyl-1H-indole-2-carboxylic acid with a thiazole-amine intermediate using coupling agents like EDC/HOBt .
  • Step 2 : Introduction of the methoxy-oxoethyl group via alkylation or Michael addition under basic conditions (e.g., NaH in THF) .
  • Step 3 : Esterification of the carboxylate group using methanol and catalytic H₂SO₄ .
    Yield optimization requires strict control of solvent polarity (e.g., DMF vs. acetic acid) and temperature (reflux vs. room temperature) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Validate carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ for ester, amide, and ketone groups .
  • ¹H/¹³C NMR : Confirm substitution patterns on the thiazole and indole rings. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and indole NH (δ ~10–12 ppm if present) .
  • Elemental Analysis : Ensure <0.3% deviation between calculated and observed C/H/N/S values .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can computational docking studies predict the biological target interactions of this compound?

  • Methodological Answer :
  • Step 1 : Generate 3D conformers using software like Gaussian or Avogadro, accounting for tautomerism in the thiazole ring .
  • Step 2 : Perform molecular docking (AutoDock Vina or Schrödinger) against targets (e.g., kinases or GPCRs) using crystal structures from the PDB. Prioritize binding pockets with complementary electrostatic surfaces to the indole and ester groups .
  • Step 3 : Validate predictions with SPR (surface plasmon resonance) assays to measure binding affinity (KD) .
    Example: Docking of analogous compounds showed π-π stacking between indole rings and kinase active sites .

Q. How can contradictory elemental analysis data be resolved during synthesis?

  • Methodological Answer :
  • Scenario : Discrepancies in C/H/N ratios may arise from incomplete purification or solvent retention.
  • Resolution :
  • Repurify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Dry under high vacuum (0.1 mBar, 40°C) for 24 hours to remove residual solvents .
  • Cross-validate with TGA (thermogravimetric analysis) to detect solvent loss events .

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